molecular formula C9H3F3N2OS B12867145 5-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbonitrile

5-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbonitrile

Cat. No.: B12867145
M. Wt: 244.20 g/mol
InChI Key: LTQVJQVQWPFSLQ-UHFFFAOYSA-N
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Description

5-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbonitrile is a heterocyclic compound that features a benzo[d]oxazole core with a trifluoromethylthio group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbonitrile typically involves the reaction of 2-aminobenzoxazole with trifluoromethylthiolating agents under specific conditions. One common method includes the use of trifluoromethylthiolating reagents such as trifluoromethanesulfenyl chloride in the presence of a base like triethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzo[d]oxazole derivatives.

Scientific Research Applications

5-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbonitrile exerts its effects depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbonitrile is unique due to the presence of both the trifluoromethylthio group and the carbonitrile group, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C9H3F3N2OS

Molecular Weight

244.20 g/mol

IUPAC Name

5-(trifluoromethylsulfanyl)-1,3-benzoxazole-2-carbonitrile

InChI

InChI=1S/C9H3F3N2OS/c10-9(11,12)16-5-1-2-7-6(3-5)14-8(4-13)15-7/h1-3H

InChI Key

LTQVJQVQWPFSLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1SC(F)(F)F)N=C(O2)C#N

Origin of Product

United States

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